2-Cyclopropyl-7,8-dihydroquinolin-5(6H)-one
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Overview
Description
2-Cyclopropyl-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-7,8-dihydroquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. Common synthetic routes may include:
Cyclization of 2-cyclopropyl aniline derivatives: This method involves the reaction of 2-cyclopropyl aniline with suitable reagents to form the quinoline ring.
Condensation reactions: Condensation of cyclopropyl ketones with aniline derivatives under acidic or basic conditions can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-7,8-dihydroquinolin-5(6H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
2-Cyclopropylquinoline: A similar compound with a cyclopropyl group attached to the quinoline ring.
7,8-Dihydroquinoline: A reduced form of quinoline with hydrogenation at the 7,8 positions.
Uniqueness
2-Cyclopropyl-7,8-dihydroquinolin-5(6H)-one is unique due to the presence of both the cyclopropyl group and the dihydroquinoline structure. This combination may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H13NO |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-cyclopropyl-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C12H13NO/c14-12-3-1-2-11-9(12)6-7-10(13-11)8-4-5-8/h6-8H,1-5H2 |
InChI Key |
MASJKLUJASSOLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C3CC3)C(=O)C1 |
Origin of Product |
United States |
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